2-异丙基-N-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

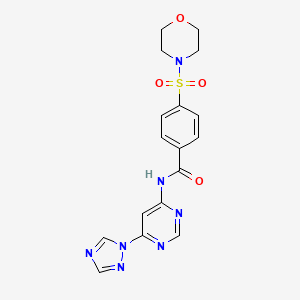

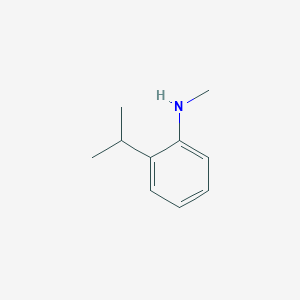

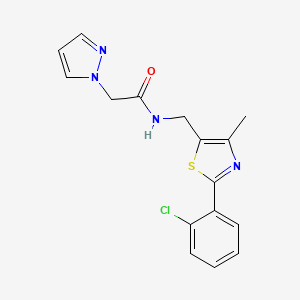

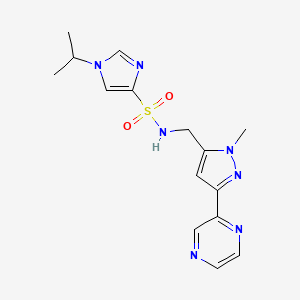

2-Isopropyl-N-methylaniline is an organic compound with the molecular formula C10H15N . It is also known as N-(2-isopropylphenyl)-N-methylamine . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of anilines, including 2-Isopropyl-N-methylaniline, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-N-methylaniline consists of a benzene ring with an isopropyl group and a methylamine group attached to it . The average molecular weight is 149.233 Da .

Physical and Chemical Properties Analysis

2-Isopropyl-N-methylaniline is a liquid at room temperature . The compound has a molecular weight of 149.24 .

科学研究应用

微生物学意义

从地下沉积物中分离出一种需氧细菌,假单胞菌菌株 AK20,发现它可以在苯胺和甲基苯胺的所有异构体(包括 2-甲基苯胺)上生长。该菌株表现出芳香胺代谢的潜力,这可能对环境生物修复产生重大影响 (Konopka,1993)。

分子相互作用

一项关于 N-甲基苯胺与丙醇和异丙醇等醇之间分子相互作用的研究揭示了介电常数、分子取向和热力学性质的见解。这项研究提供了对极性体系及其在不同温度和组成下的行为的更深入理解 (Krishna 等,2013)。

工业催化

使用特定催化剂,对苯胺与甲醇蒸汽相烷基化形成 N-甲基苯胺(一种工业上重要的产品)的研究证明了对 N-甲基苯胺的高选择性。该工艺与包括染料和药物在内的各种产品的制造有关 (Nehate & Bokade,2009)。

聚合物化学

对 2-甲基苯胺的电化学聚合的研究导致了电活性聚合物薄膜的开发。这些薄膜表现出独特的酸碱转变特性和特定的吸收带,对于聚合物科学和技术的进步至关重要 (D'aprano、Leclerc 和 Zotti,1992)。

化学合成

在使用氧化铝催化剂从苯胺和甲醇合成 N-甲基苯胺和 N,N-二甲基苯胺的研究中,观察到对 N,N-二甲基苯胺的高活性和选择性。这项研究有助于化学合成和催化领域 (Matsuhashi & Arata,1991)。

化学反应

一项关于异丙基碘与 Cl-、CN- 和 HS- 等阴离子的气相反应的研究提供了对取代和消除机理之间竞争的见解。这些信息对于理解各种环境中的化学反应性和机理非常有价值 (Garver 等,2011)。

催化过程

研究了使用金属有机骨架 Cu2(BDC)2(DABCO) 作为催化剂,在涉及 N-甲基苯胺和末端炔烃的直接 C-C 偶联反应中的应用。这代表了催化和有机合成中的一种新方法 (Dang 等,2014)。

安全和危害

2-Isopropyl-N-methylaniline is classified as a hazardous substance . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation . The compound is combustible and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers

The synthesis of anilines, including 2-Isopropyl-N-methylaniline, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

属性

IUPAC Name |

N-methyl-2-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDCXRIXVSRXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2866107.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)